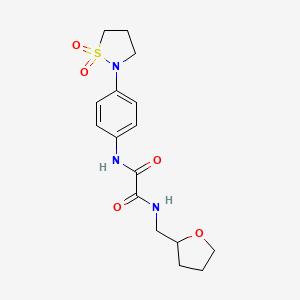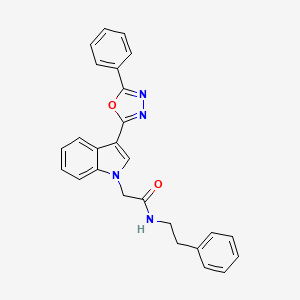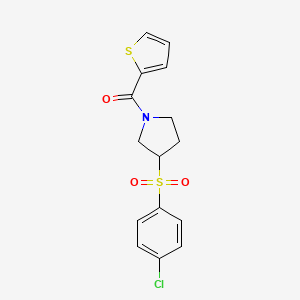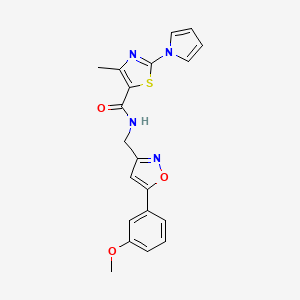
2-(8-((4-methoxyphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds like 4-Methoxyphenylacetic acid involves reactions with various reagents . For instance, it can be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst .Chemical Reactions Analysis
Carboxylic acids like 4-Methoxyphenylacetic acid can react with all bases, both organic and inorganic, in a process called “neutralization”, which produces water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .Physical And Chemical Properties Analysis
4-Methoxyphenylacetic acid is a pale yellow or off-white colored flake . It does not rapidly react with air or water . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes .Applications De Recherche Scientifique
Novel Fluorophores Development
Compounds with methoxyphenyl groups, such as "6-Methoxy-4-quinolone", have been investigated for their strong fluorescence properties in a wide pH range, making them suitable for biomedical analysis. These characteristics include high fluorescence intensity unaffected by pH changes, stability against light and heat, and applications as fluorescent labeling reagents. Such properties suggest that the compound could be explored for developing novel fluorophores with potential applications in biological imaging and analytical chemistry (Hirano et al., 2004).
Advanced Synthesis Methodologies
Research on related compounds has led to the development of efficient synthesis methods. For instance, the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst presents a green, simple, and efficient synthesis approach. Such methodologies could be applied to synthesize the compound , potentially leading to the discovery of new reactions and catalytic processes that are more environmentally friendly and cost-effective (Zolfigol et al., 2013).
Molecular Interactions and Biological Activity
The study of molecular interactions and biological activities of compounds containing methoxyphenyl groups has been a subject of interest. For example, acylation reactions involving compounds with similar structures have been explored to understand their chemical behavior and potential biological applications. Such studies can provide insights into the reactivity and interaction of the compound with biological targets, paving the way for its application in drug development and biochemical research (Arutjunyan et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-[8-(4-methoxyanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5/c1-19-12-11(13(23)18-15(19)24)20(7-10(21)22)14(17-12)16-8-3-5-9(25-2)6-4-8/h3-6H,7H2,1-2H3,(H,16,17)(H,21,22)(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDUKVNPPQZIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=C(C=C3)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-((4-methoxyphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2647875.png)


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2647879.png)
![N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2647880.png)
![N-[2-(2-Methoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)




